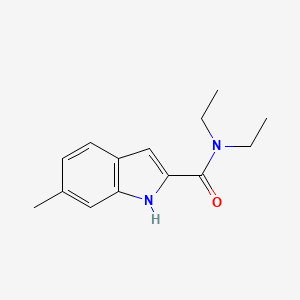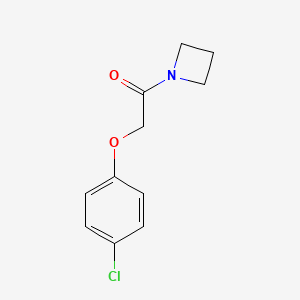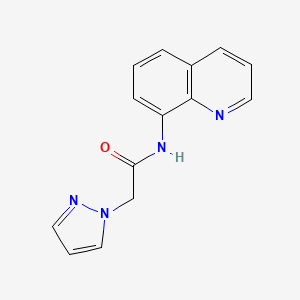
N-cyclopropyl-2-hydroxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-hydroxy-4-methylbenzamide (CHMB) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the pharmaceutical industry due to its unique chemical structure and properties.
科学的研究の応用
N-cyclopropyl-2-hydroxy-4-methylbenzamide has shown potential applications in the field of scientific research, particularly in the pharmaceutical industry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-hydroxy-4-methylbenzamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of COX enzymes by N-cyclopropyl-2-hydroxy-4-methylbenzamide may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-hydroxy-4-methylbenzamide can reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its ability to penetrate the blood-brain barrier, which makes it a potential drug candidate for the treatment of neurological disorders. However, one of the limitations of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-cyclopropyl-2-hydroxy-4-methylbenzamide. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-cyclopropyl-2-hydroxy-4-methylbenzamide. Additionally, further studies are needed to investigate the mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide and its potential applications in the treatment of various diseases. Furthermore, the safety and toxicity of N-cyclopropyl-2-hydroxy-4-methylbenzamide need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, N-cyclopropyl-2-hydroxy-4-methylbenzamide (N-cyclopropyl-2-hydroxy-4-methylbenzamide) is a chemical compound with potential applications in the pharmaceutical industry. Its unique chemical structure and properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
合成法
The synthesis of N-cyclopropyl-2-hydroxy-4-methylbenzamide involves the reaction between 2-hydroxy-4-methylbenzoic acid and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-cyclopropyl-2-hydroxy-4-methylbenzamide as a white crystalline solid with a melting point of 198-200°C.
特性
IUPAC Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)11(14)12-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCWZPZSFGIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)



